An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Aminopyrimidin-5-yl)benzoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Aminopyrimidin-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-Aminopyrimidin-5-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and analytical principles, this document details the compound's physicochemical properties, a robust protocol for its synthesis and purification, and an exploration of its potential therapeutic applications.
Compound Profile: Identity and Key Physicochemical Parameters
3-(2-Aminopyrimidin-5-yl)benzoic acid is a bifunctional molecule incorporating a 2-aminopyrimidine scaffold linked to a benzoic acid moiety. This unique structural arrangement confers a range of chemical properties that are attractive for its use as a building block in the synthesis of larger, biologically active molecules. The 2-aminopyrimidine group is a well-established pharmacophore found in numerous approved drugs, often interacting with the hinge region of protein kinases. The benzoic acid group provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.
A summary of its core identifiers and calculated physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 3-(2-Aminopyrimidin-5-yl)benzoic acid | ChemUniverse |
| CAS Number | 914349-45-4 | [ChemUniverse, Parchem] |
| Molecular Formula | C₁₁H₉N₃O₂ | [ChemUniverse, Key Organics] |
| Molecular Weight | 215.21 g/mol | [ChemUniverse, Key Organics] |
| Purity | >95% (typically available) | [ChemUniverse] |
Synthesis and Purification: A Reliable Pathway via Suzuki-Miyaura Coupling
The synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its reliability, high functional group tolerance, and the commercial availability of the required starting materials.[1][2] The reaction couples a pyrimidine boronic acid derivative with a halogenated benzoic acid.
Causality Behind Experimental Choices
The choice of the Suzuki-Miyaura coupling is predicated on its efficiency in forming C-C bonds between aromatic rings.[1][2] The use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial for the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination.[1] A base, typically potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step. The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to ensure the solubility of both the organic and inorganic reagents.[1] Microwave-assisted heating can significantly reduce reaction times.[1]
Detailed Step-by-Step Methodology
Materials:
-
3-Bromobenzoic acid (1.0 equivalent)
-
2-Aminopyrimidine-5-boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic acid.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid, 2-aminopyrimidine-5-boronic acid, and potassium carbonate.
-
The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Purification: The crude product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Due to the limited availability of experimental spectra for 3-(2-Aminopyrimidin-5-yl)benzoic acid, this section provides predicted spectral data based on the known characteristics of its constituent functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and pyrimidine rings, as well as the amine protons.
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Aromatic Protons (Benzoic Acid Ring): Four protons in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to their coupling.
-
Aromatic Protons (Pyrimidine Ring): Two protons on the pyrimidine ring, likely appearing as singlets or doublets in the aromatic region.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak will exchange with D₂O.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which will also exchange with D₂O.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the vibrational frequencies of the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]
-
N-H Stretch (Amine): Two sharp to medium peaks in the region of 3500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.[3]
-
C=C and C=N Stretches (Aromatic Rings): Several medium to strong absorption bands in the region of 1600-1450 cm⁻¹.
Predicted Mass Spectrum Fragmentation
In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 215. Key fragmentation patterns would likely involve:
-
Loss of H₂O (m/z = 197): From the carboxylic acid group.
-
Loss of COOH (m/z = 170): Decarboxylation of the molecular ion.
-
Fragmentation of the pyrimidine ring: Leading to characteristic ions of lower mass.
Potential Applications in Drug Discovery and Development
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in many protein kinase inhibitors.[4] Consequently, 3-(2-Aminopyrimidin-5-yl)benzoic acid is a valuable starting material for the synthesis of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. The benzoic acid moiety allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Furthermore, derivatives of aminobenzoic acid have shown a wide range of biological activities, including antimicrobial and anticancer effects.[5][6] The unique combination of the aminopyrimidine and benzoic acid functionalities in this compound makes it a promising candidate for the development of new therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(2-Aminopyrimidin-5-yl)benzoic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Qin, M. et al. (2016). Identification of Hydrazone Moiety-Bearing Aminopyrimidines as Potent Antitumor Agents with Selective Inhibition of Gefitinib-Resistant H1975 Cancer Cells. Chinese Chemical Letters.
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Benchchem.
- Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (2025).
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2023). Manorama, Garima Awasthi.
- 3-(2-AMINOPYRIMIDIN-5-YL)BENZOIC ACID [Q00878]. ChemUniverse.
- 3-(2-Aminopyrimidin-5-Yl)Benzoic Acid (Cas 914349-45-4). Parchem.
- 3-(2-Aminopyrimidin-5-yl)benzoic acid | MFCD05864813. Key Organics.
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzoic acid image diagram. Doc Brown's Chemistry.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
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